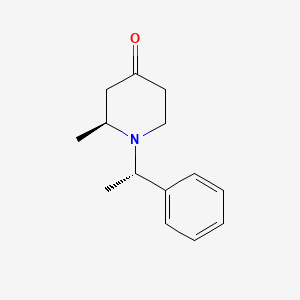

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Übersicht

Beschreibung

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are crucial in drug design due to their biological activity .

Vorbereitungsmethoden

The synthesis of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one involves several steps. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Industrial production methods often utilize cobalt, ruthenium, or nickel-based nanocatalysts for hydrogenation .

Analyse Chemischer Reaktionen

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is being studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its structure allows it to interact with biological targets such as enzymes and receptors.

Case Studies:

- Alzheimer's Disease: Research indicates that piperidine derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic neurotransmission, potentially benefiting patients with Alzheimer's disease .

| Study | Findings |

|---|---|

| Study on Donepezil Analogues | The compound's structural modifications led to enhanced inhibitory activity against acetylcholinesterase compared to traditional drugs . |

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics. Preliminary studies have shown effectiveness against various bacterial strains.

Research Insights:

- Piperidine derivatives have been shown to possess broad-spectrum antimicrobial activity, which is crucial in addressing antibiotic resistance.

Analgesic and Anti-inflammatory Effects

This compound has been investigated for its analgesic properties. It may selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with pain and inflammation.

Mechanism of Action:

The compound interacts with specific molecular targets:

- Enzyme Inhibition: Inhibits key enzymes involved in inflammatory pathways.

- Receptor Modulation: Acts on various receptors to modulate physiological responses related to pain perception.

Pharmaceutical Development

Due to its chiral nature, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its unique properties facilitate the development of drugs with improved efficacy and reduced side effects.

Material Science

The compound is also being explored for applications in material science, particularly as a corrosion inhibitor due to its chemical stability and interaction with metal surfaces.

Wirkmechanismus

The mechanism of action of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to exhibit antioxidant properties by hindering or suppressing free radicals .

Vergleich Mit ähnlichen Verbindungen

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one can be compared to other piperidine derivatives, such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.

Matrine: Known for its anticancer and anti-inflammatory properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Biologische Aktivität

(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, a chiral piperidine derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential applications in antimicrobial, anticancer, and analgesic therapies. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a methyl group and a phenylethyl moiety. This configuration contributes to its unique pharmacological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential utility in treating infections resistant to conventional antibiotics .

2. Anticancer Properties

The anticancer activity of this compound has been highlighted in multiple studies:

- Cell Line Studies : It has shown promising results against several cancer cell lines, including MDA-MB231 (breast cancer) and PC3 (prostate cancer), with mechanisms involving the inhibition of pro-angiogenic transcription factors .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, evidenced by increased DNA fragmentation and cleavage of poly ADP-ribose polymerase (PARP) .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB231 | 25.72 | Apoptosis induction |

| PC3 | 20.15 | Inhibition of HIF |

| HCT116 | 15.00 | Topoisomerase II inhibition |

| A431 | 18.50 | Multi-targeted inhibition |

3. Analgesic Activity

The compound has been investigated for its analgesic properties, acting as an agonist at μ-opioid receptors. This activity suggests potential applications in pain management therapies .

Case Studies

Several case studies have documented the efficacy of this compound:

- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor growth suppression, further supporting its anticancer potential .

- Clinical Relevance : The compound's analgesic effects were assessed in clinical trials focusing on chronic pain management, showing favorable outcomes compared to standard treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which may lead to altered cellular functions and therapeutic effects.

- Receptor Binding : Its structure allows for effective binding to various receptors, including those involved in pain perception and cancer cell proliferation .

Eigenschaften

IUPAC Name |

(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIRAQPVLKDBV-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908461 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103539-60-2 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.